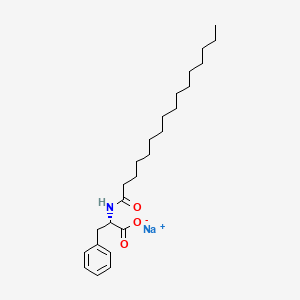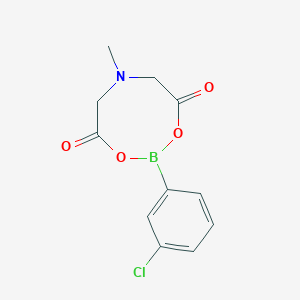![molecular formula C12H22O11 B1459720 [Ul-13C12]sucrose CAS No. 41055-68-9](/img/structure/B1459720.png)
[Ul-13C12]sucrose
Übersicht
Beschreibung
[Ul-13C12]sucrose is a uniformly labeled carbon-13 isotope of sucrose. It serves as a crucial tracer in metabolic and plant physiology studies. Researchers employ techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the metabolic pathways of this isotopically labeled compound .
Molecular Structure Analysis
The molecular formula of [Ul-13C12]sucrose is C₁₂H₂₂O₁₁ , with an average mass of approximately 354.2 Da . Its monoisotopic mass is approximately 354.16 Da . The isotopic labeling occurs at all carbon positions within the sucrose molecule.
Wissenschaftliche Forschungsanwendungen
Blood-Brain Barrier Studies
Ul-13C12 sucrose has been used in scientific research primarily for studying the blood-brain barrier (BBB). Chowdhury et al. (2018) developed a highly sensitive UPLC-MS/MS method for stable isotope-labeled [13C12]sucrose to measure BBB permeability. This study highlighted the use of [13C12]sucrose to quantify brain uptake clearance, an important measure in evaluating the integrity of the BBB in disease contexts (Chowdhury et al., 2018).
Metabolic Studies
Sucrose metabolism is crucial for understanding plant growth and development. Studies like that by Winter and Huber (2000) have focused on key enzymes involved in sucrose metabolism in higher plants, providing insight into the roles of these enzymes in development and stress responses (Winter & Huber, 2000).
Interaction with Metals
Research has also explored the interactions of sucrose with metals in aqueous solutions. Rondeau et al. (2003) used mid-infrared Fourier transform and 13C NMR spectroscopy to analyze these interactions, revealing shifts in the absorption bands of sucrose in the presence of various metals (Rondeau et al., 2003).
Material Science Applications
In material science, sucrose has been employed as a precursor in the production of nanoparticles. Suciu et al. (2006) conducted experiments to use sucrose as an organic precursor for the production of zirconia nanoparticles via the sol–gel method, demonstrating its feasibility and effectiveness (Suciu et al., 2006).
Biochemical and Biophysical Research
In biochemical and biophysical research, [13C12]sucrose has been instrumental. For example, studies like that by Kiselev et al. (2003) have used sucrose to understand the properties of biological membranes and their interaction with sugars (Kiselev et al., 2003).
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy](2,3,4,5,6-13C5)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLJRHBJVMYPD-NQEONGJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)O[13CH2][13C@@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Ul-13C12]sucrose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1459638.png)










![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
